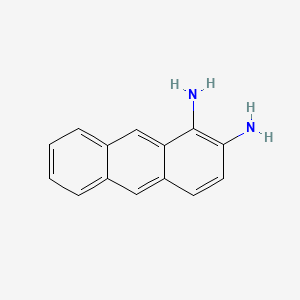
Anthracene, 1,2-diamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two amino groups attached to the first and second positions of the anthracene ring system.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,2-dinitroanthracene using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows:
1,2-Dinitroanthracene+SnCl2+HCl→1,2-Anthracenediamine+by-products
Another method involves the catalytic hydrogenation of 1,2-dinitroanthracene using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 1,2-anthracenediamine typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
化学反応の分析
Types of Reactions
1,2-Anthracenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated anthracene derivatives.
科学的研究の応用
1,2-Anthracenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 1,2-anthracenediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
1,2-Diaminoanthraquinone: Similar structure but with quinone groups.
9,10-Diaminoanthracene: Amino groups at different positions.
1,4-Diaminoanthracene: Amino groups at the first and fourth positions.
Uniqueness
1,2-Anthracenediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interaction with biological molecules.
特性
CAS番号 |
100871-99-6 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
anthracene-1,2-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H,15-16H2 |
InChIキー |
VVLCNWYWKSWJTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


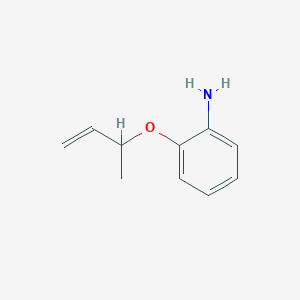

![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
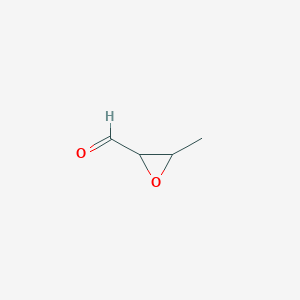

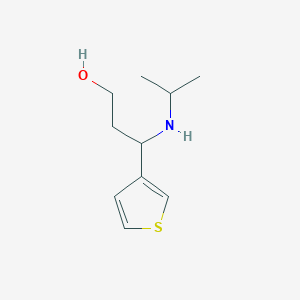
![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
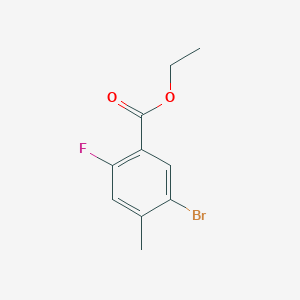
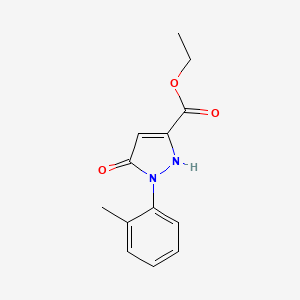
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
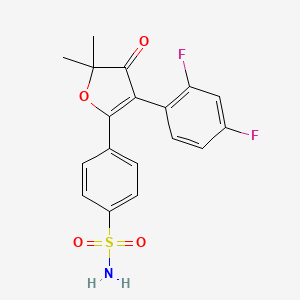
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)

